molecular formula C17H24BNO4 B1586843 Morpholino(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone CAS No. 656239-38-2

Morpholino(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone

Cat. No.: B1586843
CAS No.: 656239-38-2
M. Wt: 317.2 g/mol
InChI Key: ZOPBEWUNCNLYSD-UHFFFAOYSA-N
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Description

Molecular Architecture and Bonding Patterns

The molecular architecture of this compound exhibits a complex three-dimensional arrangement characterized by distinct bonding patterns across its constituent functional groups. The boron-carbon bond connecting the dioxaborolane ring to the phenyl system typically measures between 1.57 to 1.59 Å, consistent with standard boronic ester derivatives. The boron-oxygen bonds within the pinacol ester framework demonstrate characteristic lengths ranging from 1.35 to 1.38 Å, reflecting the tetrahedral coordination geometry around the boron center. These bond parameters indicate stable covalent interactions that maintain the structural integrity of the boronic ester moiety under ambient conditions.

The carbonyl group linking the phenyl ring to the morpholine heterocycle establishes a planar arrangement through conjugation with the aromatic system. Carbon-oxygen double bond lengths in analogous benzophenone derivatives typically range from 1.20 to 1.22 Å, representing strong carbonyl character. The morpholine ring adopts a chair conformation similar to cyclohexane, with carbon-nitrogen bond lengths of approximately 1.47 Å and carbon-oxygen bond lengths of 1.43 Å within the heterocyclic framework. The nitrogen atom in the morpholine ring exhibits sp3 hybridization, creating a tetrahedral geometry that influences the overall molecular shape and potential binding interactions.

Electronic distribution across the molecule reveals significant resonance stabilization between the carbonyl group and the aromatic ring system. The electron-withdrawing nature of the boronic ester substituent enhances the electrophilic character of the carbonyl carbon, while the electron-donating morpholine group provides nucleophilic character at the nitrogen center. This electronic polarization creates distinct reactive sites that contribute to the compound's versatility in chemical transformations and molecular recognition processes.

Crystallographic Analysis and Conformational Studies

Crystallographic investigations of this compound and related structures provide detailed insights into solid-state conformational preferences and intermolecular packing arrangements. The dioxaborolane ring typically exhibits minimal deviation from planarity, with dihedral angles relative to the phenyl ring ranging from 2 to 5 degrees, indicating favorable conjugation between the boron center and the aromatic π-system. This near-coplanar arrangement optimizes orbital overlap and stabilizes the boronic ester functionality through resonance interactions.

The morpholine ring consistently adopts a chair conformation in crystalline phases, with the nitrogen and oxygen atoms positioned to minimize steric interactions with the carbonyl group. Torsional angles around the carbonyl-nitrogen bond vary between 0 and 30 degrees depending on crystal packing forces and intermolecular hydrogen bonding patterns. The tetramethyl substituents on the dioxaborolane ring exhibit conformational flexibility, with some methyl groups showing disorder over multiple orientations in certain crystal structures.

Intermolecular interactions in the solid state involve weak hydrogen bonding between morpholine oxygen atoms and aromatic hydrogen atoms, as well as van der Waals contacts between methyl groups of adjacent molecules. These interactions create layered packing arrangements that influence bulk material properties such as melting point and solubility characteristics. The compound typically crystallizes in monoclinic or triclinic space groups, reflecting the asymmetric distribution of functional groups around the molecular framework.

Comparative Structural Analysis with Boronic Ester Derivatives

Structural comparison with related boronic ester derivatives reveals distinct patterns that differentiate this compound from other compounds in this chemical class. The following table summarizes key structural parameters across representative boronic ester compounds:

Compound Molecular Formula Molecular Weight B-C Bond Length B-O Bond Length Unique Structural Features
This compound C17H24BNO4 317.2 g/mol 1.57-1.59 Å 1.35-1.38 Å Carbonyl linker with morpholine heterocycle
4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine C16H24BNO3 289.18 g/mol 1.57-1.59 Å 1.35-1.38 Å Direct morpholine-phenyl linkage
2-Morpholino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile C17H23BN2O3 314.19 g/mol 1.57-1.59 Å 1.35-1.38 Å Nitrile functionality with ortho-substitution
4-(Morpholino)furan-2-boronic acid pinacol ester C14H22BNO4 279.14 g/mol 1.57-1.59 Å 1.35-1.38 Å Furan ring system instead of benzene
Phenyl[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone C19H21BO3 308.2 g/mol 1.57-1.59 Å 1.35-1.38 Å Benzophenone structure without morpholine

The carbonyl linker in this compound introduces planarity constraints that distinguish it from compounds with direct amine-aromatic linkages. This structural feature creates a more rigid molecular framework compared to 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine, where the morpholine ring maintains greater conformational flexibility. The extended conjugation through the carbonyl group also modifies electronic properties, shifting absorption maxima and influencing reactivity patterns in electrophilic aromatic substitution reactions.

Comparison with the benzonitrile derivative 2-Morpholino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile reveals the impact of functional group positioning on molecular geometry. While both compounds contain morpholine and boronic ester moieties, the ortho-substitution pattern in the benzonitrile creates potential steric interactions that are absent in the para-substituted carbonyl compound. These differences manifest in altered binding affinities and selectivity profiles in biological systems.

The furan-containing analog 4-(Morpholino)furan-2-boronic acid pinacol ester demonstrates how heterocyclic ring systems influence overall molecular properties. The five-membered furan ring introduces additional conformational constraints and alters electronic distribution compared to the six-membered benzene ring, resulting in modified reactivity patterns and different intermolecular interaction profiles. The reduced molecular weight and altered lipophilicity of the furan derivative create distinct pharmacokinetic properties that differentiate it from the benzophenone structure.

Properties

IUPAC Name

morpholin-4-yl-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24BNO4/c1-16(2)17(3,4)23-18(22-16)14-7-5-13(6-8-14)15(20)19-9-11-21-12-10-19/h5-8H,9-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOPBEWUNCNLYSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10375039
Record name (Morpholin-4-yl)[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

656239-38-2
Record name (Morpholin-4-yl)[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]morpholine
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Preparation Methods

General Synthetic Strategy Overview

The synthesis of Morpholino(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone typically involves two key steps:

  • Introduction of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate) group onto the para position of a phenyl ring bearing a ketone function.
  • Subsequent or concurrent substitution of a morpholine group onto the phenyl ring.

The boronate ester is commonly introduced via palladium-catalyzed borylation of aryl halides, while the morpholine substituent is installed through nucleophilic aromatic substitution or palladium-catalyzed amination.

Preparation of the Boronate Ester Intermediate

2.1 Palladium-Catalyzed Borylation

A widely used method to prepare the boronate ester involves the Miyaura borylation of an aryl bromide precursor with bis(pinacolato)diboron (B2pin2) under palladium catalysis.

  • Typical Reaction Conditions:

    • Aryl bromide (e.g., 4-bromoacetophenone or derivatives)
    • Bis(pinacolato)diboron (B2pin2)
    • Pd(dppf)Cl2·CH2Cl2 as catalyst
    • Potassium acetate as base
    • Solvent: 1,4-dioxane
    • Temperature: 85–100 °C
    • Reaction time: 7–18 hours
    • Inert atmosphere (nitrogen or argon)
  • Example Data:

Substrate Catalyst Base Solvent Temp (°C) Time (h) Yield (%) Notes
1-(3-bromophenyl)ethan-1-one Pd(dppf)Cl2·CH2Cl2 (1.57 mol%) KOAc 1,4-dioxane 85 18 89.1 Crude product used directly

This method efficiently installs the pinacol boronate ester on the aromatic ring adjacent to the ketone group, providing a key intermediate for further functionalization.

Direct Deprotection and Functional Group Transformations

In some syntheses, protecting groups such as tert-butyl carbamates are used on nitrogen atoms during intermediate steps. These groups are removed under acidic conditions to yield the free amine or morpholine-substituted product.

  • Typical Deprotection Conditions:

    • Acid: 4N HCl in 1,4-dioxane
    • Temperature: Room temperature (20 °C)
    • Time: 2 hours
    • Work-up: Concentration under reduced pressure, precipitation of product
  • Example:

Starting Material Deprotection Agent Solvent Temp (°C) Time (h) Product Yield Notes
tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine-1-carboxylate 4N HCl 1,4-dioxane 20 2 Not specified White solid obtained

This step is important for obtaining the free morpholine-substituted boronate ester in pure form.

Summary Table of Key Preparation Steps

Step Reagents / Catalysts Conditions Yield (%) Notes
Palladium-catalyzed borylation of aryl bromide Pd(dppf)Cl2·CH2Cl2, B2pin2, KOAc 1,4-dioxane, 85–100 °C, 7–18 h ~89 Crude product often used directly
Palladium-catalyzed amination with morpholine Pd(PPh3)4 or Pd2(dba)3, K2CO3 or Na2CO3 1,4-dioxane/water or 2-propanol/H2O, 90–140 °C, 0.25 h to overnight Not specified Microwave irradiation enhances rate
Acidic deprotection of tert-butyl carbamate 4N HCl in 1,4-dioxane 20 °C, 2 h Not specified Yields free amine/morpholine derivative

Research Findings and Observations

  • The palladium-catalyzed borylation step is highly efficient, with yields approaching 90%, and the crude product can often be used directly for subsequent steps, simplifying the process.
  • Morpholine introduction via palladium-catalyzed amination is facilitated by bases such as potassium carbonate and can be accelerated by microwave irradiation, reducing reaction times significantly.
  • Acidic deprotection of nitrogen protecting groups is mild and effective, yielding clean products suitable for further use or isolation.
  • The use of inert atmosphere (nitrogen or argon) is critical throughout the synthesis to prevent oxidation and maintain catalyst activity.
  • Silica gel chromatography with dichloromethane/methanol mixtures is commonly employed for purification of intermediates and final products.

Chemical Reactions Analysis

Types of Reactions

Morpholino(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted phenyl derivatives, alcohols, and ketones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Morpholino(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Morpholino(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in a range of chemical transformations. The morpholine ring provides additional stability and reactivity to the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Methoxy-Substituted Analogues
  • (2-Methoxy-4-boronophenyl)morpholinomethanone (CAS: 1092564-35-6) and (4-methoxy-3-boronophenyl)morpholinomethanone (CAS: Unspecified) introduce methoxy groups at different positions on the phenyl ring.
Fluoro-Substituted Analogues
  • (4-Fluoro-3-boronophenyl)morpholinomethanone (CAS: Unspecified) incorporates a fluorine atom, which can modulate electron-withdrawing effects and improve metabolic stability in medicinal chemistry applications .

Replacement of the Morpholino Group

Piperidine Variant
  • Piperidin-1-yl(4-boronophenyl)methanone (SI-12, ) replaces morpholino with piperidine. This change reduces polarity due to the absence of an oxygen atom in the heterocycle, as reflected in its lower HRMS mass (290.1763 vs. 317.19 for the morpholino compound) .
Pyrrole Variant
  • 4-(4-Boronophenyl)(1H-pyrrol-1-yl)methanone (Compound 4, ) substitutes morpholino with pyrrole. The electron-rich pyrrole may enhance conjugation but results in lower synthetic yield (24% vs. >50% for morpholino derivatives) due to challenges in purification .
Phenyl Variant
  • Phenyl(4-boronophenyl)methanone (CAS: 269410-03-9) replaces morpholino with a phenyl group. This modification increases hydrophobicity (MW: 308.19 g/mol) and alters reactivity in cross-coupling due to the absence of the morpholine’s electron-donating effects .

Positional Isomerism and Boron Placement

  • Pyridine-Boronate Analogues: Morpholino(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanone (CAS: 1201644-47-4) shifts the boronate group to a pyridine ring, enabling coordination with transition metals in catalysis. Its molecular weight (317.19 g/mol) matches the parent compound, but the nitrogen in pyridine may influence base sensitivity .

Commercial Availability and Specifications

Compound (CAS) Purity Supplier Molecular Weight Key Use
656239-38-2 (Morpholino-boronate) ≥97% Aceschem 317.19 Cross-coupling
269410-03-9 (Phenyl-boronate) 95% BLD Pharm Ltd. 308.19 Organic synthesis
1201644-47-4 (Pyridinyl-boronate) 95% BLD Pharm Ltd. 317.19 Catalysis

Biological Activity

Morpholino(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone is a compound that has attracted significant attention in the fields of medicinal chemistry and drug development due to its unique structural features and biological activities. This article provides an overview of its biological activity, applications in drug development, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C16H24BNO3
  • Molecular Weight : 289.18 g/mol
  • CAS Number : 852227-95-3
  • Physical Form : Crystalline powder
  • Melting Point : 84°C

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Its boron-containing structure allows it to participate in boron chemistry reactions that are crucial for various biological processes. The compound is often used as an intermediate in the synthesis of pharmaceutical agents and has demonstrated potential in:

  • Antiparasitic Activity : It has been noted for its role in the development of new antimalarial therapies targeting PfATP4, a sodium pump essential for Plasmodium survival. Modifications to the compound have shown improved metabolic stability and efficacy against malaria in preclinical models .

Case Studies

  • Antimalarial Efficacy :
    • A study focusing on the optimization of related compounds indicated that incorporating polar functionalities could enhance aqueous solubility and metabolic stability while maintaining antiparasitic activity. This balance is crucial for developing effective treatments against malaria .
  • Drug Development Applications :
    • The compound has been utilized as a key building block in synthesizing complex organic molecules. Its role in bioconjugation techniques is particularly noteworthy as it aids in attaching biomolecules to surfaces or other molecules for diagnostic and therapeutic purposes .
  • Material Science Applications :
    • Beyond pharmacology, this compound is employed in formulating advanced materials like polymers and coatings due to its unique chemical properties .

Biological Activity Summary Table

Activity TypeDetails
AntiparasiticEffective against malaria; optimized derivatives show improved efficacy and stability .
Drug DevelopmentServes as an intermediate for synthesizing pharmaceutical agents targeting various diseases .
Material ScienceUsed in advanced materials formulation; enhances properties of polymers and coatings .
BioconjugationFacilitates attachment of biomolecules for diagnostics and therapeutics .

Q & A

Basic: What are the key synthetic routes for Morpholino(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone?

The compound is primarily synthesized via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions . A typical two-step procedure involves:

Boronic ester preparation : Starting from halogenated aryl precursors (e.g., bromo- or chloroarenes), the boronate group is introduced using bis(pinacolato)diboron (B₂pin₂) with a Pd catalyst (e.g., Pd(dppf)Cl₂) in anhydrous solvents like THF or dioxane .

Morpholino coupling : The morpholine moiety is introduced via nucleophilic substitution or amidation, often requiring base additives (e.g., K₂CO₃) and controlled temperatures (60–100°C) to avoid side reactions .

Yields vary (27–65%) depending on substituent electronic effects and steric hindrance. Catalyst selection (e.g., Pd(OAc)₂ with SPhos ligand) and inert conditions (N₂/Ar atmosphere) are critical .

Advanced: How can competing side reactions during Suzuki coupling be minimized?

Competing proto-deboronation and homocoupling are common challenges. Mitigation strategies include:

  • Ligand optimization : Bulky ligands (e.g., XPhos) suppress undesired pathways by stabilizing the Pd center .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance boron-Pd coordination, improving coupling efficiency .
  • Additives : KF or Cs₂CO₃ accelerates transmetallation, reducing boronic acid degradation .
  • Temperature control : Lower reaction temperatures (40–60°C) minimize thermal decomposition of intermediates .

Basic: What spectroscopic techniques are used to confirm structural integrity?

  • NMR :
    • ¹H/¹³C NMR : Aromatic protons (δ 7.2–8.1 ppm) and morpholine methylenes (δ 3.4–3.7 ppm) confirm substitution patterns. Boronate resonance is absent due to quadrupolar broadening .
    • ¹¹B NMR : A peak near δ 30 ppm confirms boronate ester formation .
  • HRMS : Exact mass analysis (e.g., DART-MS) validates molecular formula (C₁₇H₂₂BNO₄, [M+H]⁺ = 316.18) .
  • FT-IR : B-O stretches (~1350 cm⁻¹) and carbonyl (C=O) bands (~1650 cm⁻¹) confirm functional groups .

Advanced: How does computational modeling predict reactivity in cross-coupling reactions?

Density Functional Theory (DFT) simulations reveal:

  • Electron density maps : The boronate group’s electron-withdrawing effect activates the aryl ring for Pd insertion, lowering transition-state energy .
  • Steric maps : Substituent positioning (e.g., para vs. meta) affects Pd-aryl coordination, with para-substitution favoring coupling .
  • Solvent effects : Dielectric continuum models (e.g., PCM) predict solvation stabilization of intermediates, guiding solvent selection .

Basic: How is the compound’s stability assessed under experimental conditions?

  • Accelerated stability studies : Samples are stored at 25°C/60% RH and 40°C/75% RH for 1–4 weeks. Degradation is monitored via HPLC, with <5% impurity formation indicating acceptable stability .
  • Light sensitivity : UV-Vis spectroscopy tracks boronate ester decomposition under UV exposure (λ = 254 nm) .
  • pH stability : Buffered solutions (pH 1–12) are analyzed by LC-MS; boronate esters hydrolyze rapidly in acidic conditions (pH < 3) .

Advanced: What strategies enable selective functionalization of the boronate group?

  • Protection/deprotection : Pinacol boronate esters are stable to Grignard reagents but cleaved by H₂O₂ or NaIO₄ for subsequent oxidation .
  • Cross-coupling diversification : The boronate participates in Miyaura borylation, enabling late-stage aryl-aryl bond formation .
  • Click chemistry : Cu-catalyzed azide-alkyne cycloaddition (CuAAC) modifies the morpholine moiety without boronate interference .

Biological: How to design assays for evaluating anticancer activity?

  • In vitro cytotoxicity : MTT assays on cancer cell lines (e.g., A549 lung cancer) assess IC₅₀ values. Morpholine derivatives often target PI3K/Akt pathways .
  • Target engagement : Fluorescence polarization assays measure binding affinity to kinases (e.g., mTOR) .
  • Apoptosis markers : Flow cytometry detects Annexin V/PI staining to quantify cell death mechanisms .

Advanced: What mechanistic insights explain conflicting bioactivity data in analogs?

Contradictions arise from off-target effects and metabolic instability . Solutions include:

  • Metabolite profiling : LC-MS identifies labile groups (e.g., boronate hydrolysis) causing activity loss .
  • Proteomics : SILAC labeling identifies unintended kinase inhibition, guiding structural refinement .
  • Pharmacophore modeling : Aligns active conformations with target binding pockets, resolving structure-activity discrepancies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Morpholino(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone
Reactant of Route 2
Reactant of Route 2
Morpholino(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone

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